(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted oxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-2-(pyrimidin-2-yl)oxazole: Lacks the dihydro component, leading to different reactivity and properties.
2-(Pyrimidin-2-yl)-4,5-dihydrooxazole: Similar structure but without the isopropyl group, affecting its chemical behavior and applications.
Uniqueness
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the isopropyl group and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOXSVGRQVHHJE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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